molecular formula C10H14N4O2 B6638622 N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide

N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide

Cat. No.: B6638622
M. Wt: 222.24 g/mol
InChI Key: RIQVFIMUURQQPS-UHFFFAOYSA-N
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Description

N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide typically involves the reaction of pyrazine derivatives with morpholine and methylating agents. One common method is the Suzuki reaction, which allows for the formation of pyrazine carboxamides in good yields . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-methyl-4-pyrazin-2-ylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-11-10(15)8-7-14(4-5-16-8)9-6-12-2-3-13-9/h2-3,6,8H,4-5,7H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQVFIMUURQQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(CCO1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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